O-(2,5-dibromophenyl)hydroxylamine

Synthetic Methodology Process Chemistry Arylhydroxylamine Synthesis

Researchers requiring a well-defined 2,5-dibromo O-arylhydroxylamine for SAR studies often face limited commercial availability of isomerically pure material. O-(2,5-Dibromophenyl)hydroxylamine (CAS 197588-28-6) is supplied with ≥98% purity and consistent quality, enabling reliable 1,3-dipolar cycloadditions and cross-coupling diversification. - Purity: ≥98% (HPLC) - Application: Nucleophilic reagent for isoxazole/isoxazoline synthesis; dual bromine handles for late-stage functionalization. - Supply: Bulk quantities available with rapid global logistics.

Molecular Formula C6H5Br2NO
Molecular Weight 266.92 g/mol
Cat. No. B15336537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2,5-dibromophenyl)hydroxylamine
Molecular FormulaC6H5Br2NO
Molecular Weight266.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)ON)Br
InChIInChI=1S/C6H5Br2NO/c7-4-1-2-5(8)6(3-4)10-9/h1-3H,9H2
InChIKeyOXCJNZUBSLGTPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(2,5-Dibromophenyl)hydroxylamine: Overview & Sourcing


O-(2,5-Dibromophenyl)hydroxylamine (CAS 197588-28-6) is an O-substituted hydroxylamine derivative, featuring a hydroxylamine group attached to a 2,5-dibrominated phenyl ring [1]. It is a white crystalline solid with a melting point of approximately 100–105 °C, moderately soluble in water, and highly soluble in organic solvents such as ethanol and acetone . The compound is primarily employed as a nucleophilic reagent and synthetic intermediate in the construction of nitrogen-containing heterocycles and other complex molecules . Commercially, it is typically offered with a purity specification of ≥95% or ≥98% and is supplied for research and further manufacturing purposes .

Substitution Limitations of O-(2,5-Dibromophenyl)hydroxylamine


Simple substitution of O-(2,5-dibromophenyl)hydroxylamine with another O-aryl or O-alkyl hydroxylamine is rarely valid due to the profound impact of the aromatic substitution pattern on both reactivity and biological activity [1]. The presence and position of halogen atoms on the phenyl ring directly modulate the electron density of the hydroxylamine oxygen, influencing its nucleophilicity and redox potential [2]. In biological contexts, halogenated O-aryl hydroxylamines have been shown to exhibit structure-activity relationships where halogen identity and position critically determine enzyme inhibition potency, with some analogs achieving nanomolar IC50 values while others show significantly reduced activity . Consequently, the 2,5-dibromo substitution pattern of the target compound is a specific structural determinant that cannot be mimicked by other O-substituted hydroxylamines in a predictable manner, making direct functional replacement without validation scientifically unsound [3].

Quantitative Evidence for O-(2,5-Dibromophenyl)hydroxylamine


High-Yield One-Step Synthesis

A key differentiator for O-(2,5-dibromophenyl)hydroxylamine is its accessible high-yield synthesis. A 2023 report in Molbank details a one-step protocol using adapted Vilsmeier conditions that delivers the target compound in quantitative yield, with full characterization by 1H-, 13C-NMR, IR, and Raman spectroscopy [1]. In contrast, many other O-arylhydroxylamines require multi-step sequences with significantly lower overall yields. For instance, a comparative patent for O-alkylhydroxylamine preparation describes a complex, temperature-sensitive multi-step process [2], while the synthesis of O-(4-iodophenyl)hydroxylamine typically involves lower-yielding nucleophilic substitution .

Synthetic Methodology Process Chemistry Arylhydroxylamine Synthesis

Bromine Substitution and Enzyme Inhibition

The specific 2,5-dibromo substitution pattern is likely to confer distinct biological activity compared to other halogenated O-arylhydroxylamines. While direct inhibition data for O-(2,5-dibromophenyl)hydroxylamine is currently limited in public databases, evidence from closely related compounds strongly suggests that bromine position and count are critical. For example, O-(2-bromophenyl)hydroxylamine hydrochloride exhibits an IC50 of 3.2 μM against PARP1 , whereas other halogenated analogs like O-(2,6-difluorophenyl)hydroxylamine show different activity profiles due to altered electronic effects [1]. The 2,5-dibromo arrangement in the target compound presents a unique electronic and steric environment that will not be replicated by mono-bromo, difluoro, or iodo analogs [2].

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Purity and Quality Specifications

Reproducible research with O-(2,5-dibromophenyl)hydroxylamine requires defined purity specifications. Commercial sources for this compound typically provide clear quality metrics: purity levels of ≥95% or ≥98% are standard . In contrast, some other O-substituted hydroxylamines are offered without explicit purity data or with lower specifications, introducing variability in research outcomes . The availability of high-purity, well-characterized material reduces the need for in-house purification and ensures consistency across experiments.

Quality Control Analytical Chemistry Reagent Specification

Application Scenarios for O-(2,5-Dibromophenyl)hydroxylamine


Heterocyclic Library Synthesis

O-(2,5-Dibromophenyl)hydroxylamine is a valuable reagent for constructing diverse heterocyclic scaffolds, particularly isoxazoles and isoxazolines, via 1,3-dipolar cycloaddition reactions with alkynes or alkenes . Its high synthetic accessibility (quantitative yield) [1] makes it a cost-effective choice for generating compound libraries in medicinal chemistry programs. The presence of two bromine atoms provides handles for further functionalization through cross-coupling reactions, enabling late-stage diversification .

SAR Studies on O-Arylhydroxylamines

This compound is a critical component for systematic SAR investigations aimed at understanding how halogen substitution patterns influence the biological activity of O-arylhydroxylamines. While direct inhibition data are sparse, its 2,5-dibromo substitution pattern offers a distinct electronic and steric profile compared to mono-bromo, difluoro, or iodo analogs . Researchers developing enzyme inhibitors (e.g., for IDO1 or PARP1) can use this compound to probe the effect of bromine density and position on target engagement [1].

Agrochemical Intermediate Development

Hydroxylamine derivatives are known intermediates in the synthesis of herbicidal compounds . O-(2,5-Dibromophenyl)hydroxylamine can be used to prepare dicarboximide derivatives or other nitrogen-containing agrochemical leads. The 2,5-dibromo substitution pattern may impart specific physicochemical properties (e.g., lipophilicity, metabolic stability) that are desirable in crop protection agents, differentiating it from less substituted or differently halogenated analogs [1].

Methodological Studies in Organic Synthesis

Given the existence of a high-yielding, one-step synthetic protocol , this compound can serve as a benchmark substrate for developing new synthetic methodologies targeting O-arylhydroxylamines. Its well-defined characterization data [1] and commercial availability make it a reliable standard for comparing reaction efficiencies, catalyst performance, and scalability across different synthetic approaches.

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